(S)-carbinoxamine maleate
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Overview
Description
(S)-carbinoxamine maleate is the maleic acid salt of (S)-carbinoxamine. It has a role as a H1-receptor antagonist, an anti-allergic agent, a muscarinic antagonist and an antiparkinson drug. It contains a (S)-carbinoxamine.
Scientific Research Applications
1. Analytical Methods for Determination
Carbinoxamine maleate, an antihistamine drug, has been a subject of various analytical studies. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for determining carbinoxamine in beagle plasma, optimizing drug therapy, and facilitating clinical research (Li et al., 2018). Another study introduced a sensitive spectrofluorimetric method for determining carbinoxamine in pharmaceutical preparations and biological fluids, useful for in vitro investigations (Aly et al., 2018).
2. Pharmacokinetics and Drug Delivery
Carbinoxamine's pharmacokinetics were evaluated in beagles, revealing a large apparent volume of distribution and a relatively long absorption time, important for understanding its behavior in vivo (Li et al., 2018). Additionally, studies on carbinoxamine-resin complexes (CRCs) have been conducted to improve drug compliance, especially in pediatric patients for allergic rhinitis. These studies focused on the kinetics, thermodynamics, and pharmacokinetics of CRCs, providing insights into effective drug delivery mechanisms (Deng et al., 2020).
3. Novel Drug Applications and Development
Carbinoxamine has been identified in research for potential new applications. For instance, a study found that it exhibits potent antiviral activity against a broad spectrum of influenza viruses, indicating its potential repurposing for treating influenza infections (Xu et al., 2018). Another study identified carbinoxamine as a possible PPAR-γ agonist, suggesting its potential use in treating diabetes (Abbirami & Selvakumar, 2019).
4. Stability and Interaction Studies
The stability of carbinoxamine under various conditions has been a key focus in some studies. Research on the thermodynamics of interactions between antihistamines like carbinoxamine and cyclodextrin derivatives in aqueous solutions provides important information for pharmaceutical formulation and stability (Alvarez-Lopez & Pérez-Casas, 2013).
properties
CAS RN |
1078131-59-5 |
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Product Name |
(S)-carbinoxamine maleate |
Molecular Formula |
C20H23ClN2O5 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m0./s1 |
InChI Key |
GVNWHCVWDRNXAZ-ZSJYYTRTSA-N |
Isomeric SMILES |
CN(C)CCO[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
solubility |
61 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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